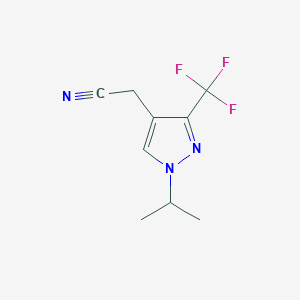

2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Description

2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a pyrazole-derived nitrile compound characterized by a trifluoromethyl (-CF₃) group at the 3-position and an isopropyl substituent at the 1-position of the pyrazole ring. The acetonitrile moiety (-CH₂CN) at the 4-position introduces a polar, electron-withdrawing group, which may enhance reactivity and influence physicochemical properties such as solubility and lipophilicity.

Properties

Molecular Formula |

C9H10F3N3 |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

2-[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile |

InChI |

InChI=1S/C9H10F3N3/c1-6(2)15-5-7(3-4-13)8(14-15)9(10,11)12/h5-6H,3H2,1-2H3 |

InChI Key |

HVYYMEBGYANFMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(F)(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole amines.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a pyrazole core with trifluoromethyl substitution, a common motif in agrochemicals due to its metabolic stability and electronegativity. Key comparisons with structurally related compounds (from , and 6) include:

Key Observations:

Substituent Effects: The isopropyl group at the 1-position (vs. The acetonitrile group introduces a strong electron-withdrawing effect, which may improve oxidative stability compared to thioether or oxadiazole derivatives. However, nitriles can also pose synthetic challenges, as seen in the low yield (27.7%) of a related acetonitrile-oxadiazole compound .

Bioactivity Implications :

- Compounds with 1-methyl-3-CF₃-pyrazole cores exhibit fungicidal activity against Sclerotinia sclerotiorum and herbicidal effects (e.g., bleaching in weeds) . The target compound’s isopropyl group may modulate these activities by altering hydrophobic interactions with SDH, as suggested by molecular docking studies of analogs .

- Thioether-linked oxadiazoles (e.g., 5g in ) show stronger bioactivity than nitrile derivatives, likely due to improved hydrogen bonding with the SDH active site .

Physicochemical Properties: Melting points for methyl-substituted analogs range from 77–114°C, influenced by substituent polarity and crystallinity . The acetonitrile group’s polarity may lower the melting point relative to bulkier thioether derivatives.

Biological Activity

2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound's structure features a pyrazole ring substituted with an isopropyl group and a trifluoromethyl moiety, which are known to influence biological activity significantly.

Antitumor Activity

Research indicates that pyrazole derivatives, including 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, exhibit notable antitumor properties. A study highlighted that various pyrazole derivatives showed effectiveness against different cancer cell lines, demonstrating their potential as anticancer agents. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .

Anti-inflammatory Effects

Pyrazole compounds have also been studied for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory actions. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy in reducing inflammation .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of pyrazole derivatives have been documented in various studies. For instance, compounds with similar structures have shown effectiveness against strains of bacteria and fungi, suggesting that 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile may possess similar activities .

The mechanisms through which 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile exerts its biological effects include:

- Enzyme Inhibition : As noted earlier, the compound may inhibit enzymes critical for cancer cell proliferation and inflammatory processes.

- Receptor Modulation : Pyrazole derivatives can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.

Case Studies

A case study involving a series of structurally related pyrazole compounds demonstrated that modifications to the molecular structure could significantly affect biological activity. For example, the introduction of various substituents on the pyrazole ring led to varying degrees of potency against cancer cells, indicating that fine-tuning the chemical structure is essential for optimizing therapeutic effects .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.